![molecular formula C17H16ClN5O B2451555 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443111-32-8](/img/structure/B2451555.png)
5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives
準備方法
The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of the chlorophenyl and methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
化学反応の分析
5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted triazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar compounds to 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:
1,2,4-Triazole: Known for its antimicrobial and antifungal properties.
1,2,3-Triazole: Used in click chemistry for the synthesis of various bioactive molecules.
Benzotriazole: Commonly used as a corrosion inhibitor and in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other triazole derivatives.
特性
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)23-16(19)15(21-22-23)17(24)20-10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHZJNVRFIJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
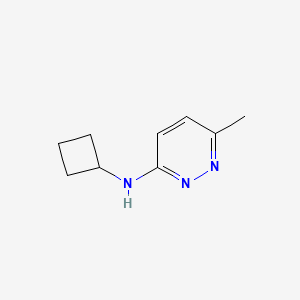
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2451475.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2451477.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)
![N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451480.png)
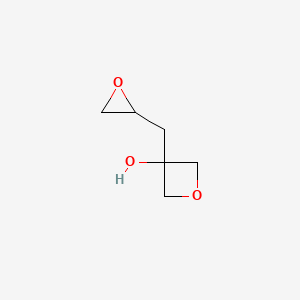
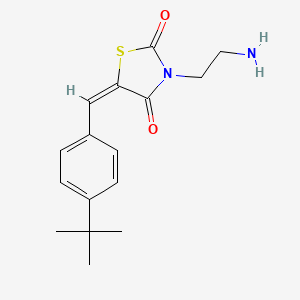
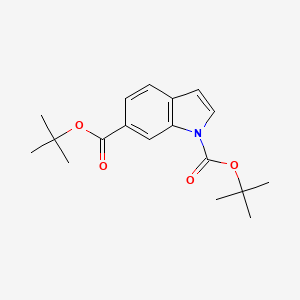
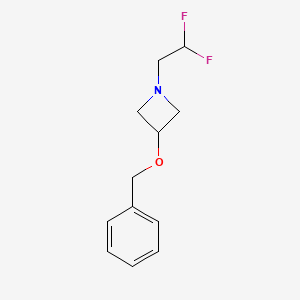
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)

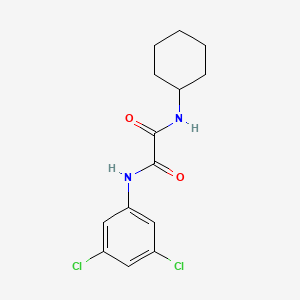
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
